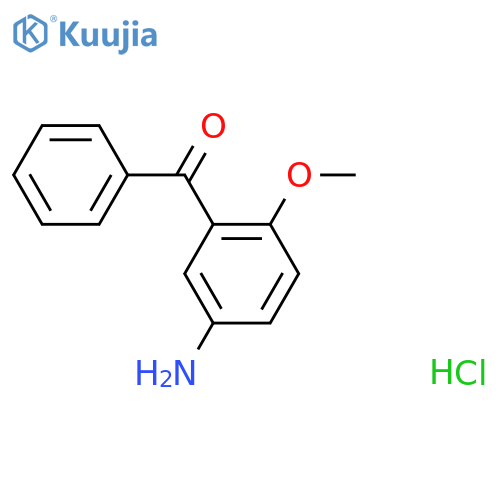Cas no 2750-22-3 (3-benzoyl-4-methoxyaniline hydrochloride)

2750-22-3 structure
商品名:3-benzoyl-4-methoxyaniline hydrochloride
CAS番号:2750-22-3
MF:C14H14ClNO2
メガワット:263.719462871552
CID:4643619
3-benzoyl-4-methoxyaniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-benzoyl-4-methoxyaniline hydrochloride
-
- インチ: 1S/C14H13NO2.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9H,15H2,1H3;1H
- InChIKey: QKEZZSDESAPJDI-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=C(N)C=CC=1OC)=O.Cl
3-benzoyl-4-methoxyaniline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-344556-0.1g |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 0.1g |
$252.0 | 2023-11-13 | |
| Enamine | EN300-344556-0.05g |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 0.05g |
$168.0 | 2023-11-13 | |
| Enamine | EN300-344556-1.0g |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-344556-5.0g |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 5.0g |
$2110.0 | 2023-02-22 | |
| TRC | B412678-10mg |
3-Benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412678-50mg |
3-Benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| 1PlusChem | 1P01BSA2-1g |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 1g |
$844.00 | 2025-03-19 | |
| 1PlusChem | 1P01BSA2-2.5g |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 2.5g |
$1622.00 | 2025-03-19 | |
| A2B Chem LLC | AW28682-100mg |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 100mg |
$301.00 | 2024-04-20 | |
| 1PlusChem | 1P01BSA2-100mg |
3-benzoyl-4-methoxyaniline hydrochloride |
2750-22-3 | 95% | 100mg |
$315.00 | 2025-03-19 |
3-benzoyl-4-methoxyaniline hydrochloride 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
2750-22-3 (3-benzoyl-4-methoxyaniline hydrochloride) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2750-22-3)3-benzoyl-4-methoxyaniline hydrochloride

清らかである:99%
はかる:1g
価格 ($):651.0